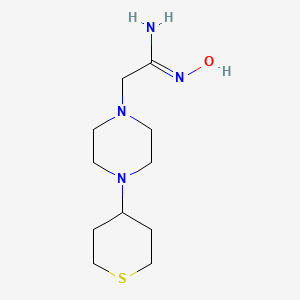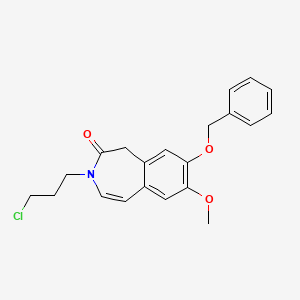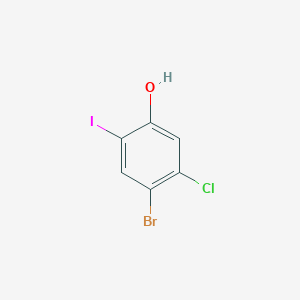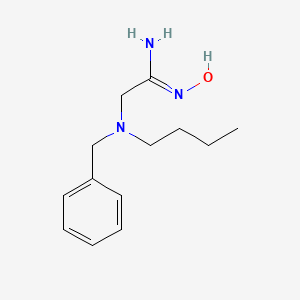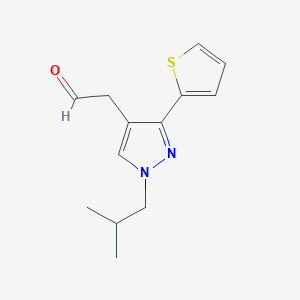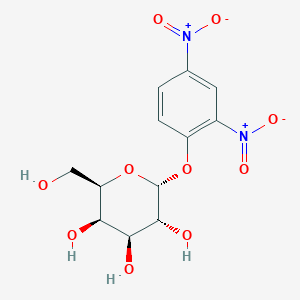
2,4-Dinitrophenyl alpha-d-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl alpha-d-galactopyranoside is a chemical compound that serves as a substrate for alpha-galactosidase enzymes. It is commonly used in biochemical assays to measure the activity of these enzymes. The compound is characterized by the presence of a dinitrophenyl group attached to a galactopyranoside moiety, making it a useful tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl alpha-d-galactopyranoside typically involves the reaction of 2,4-dinitrophenylhydrazine with alpha-d-galactopyranosyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrophenyl alpha-d-galactopyranoside undergoes various chemical reactions, including:
Oxidation and Reduction: The dinitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: Alpha-galactosidase enzymes are the primary reagents used for hydrolysis reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl alpha-d-galactopyranoside is widely used in scientific research due to its role as a substrate for alpha-galactosidase enzymes. Some key applications include:
Biochemical Assays: Used to measure alpha-galactosidase activity in various biological samples.
Enzyme Kinetics: Employed in studies to determine the kinetic parameters of alpha-galactosidase enzymes.
Medical Research: Utilized in research on lysosomal storage disorders, where alpha-galactosidase activity is a critical factor.
Industrial Applications: Applied in the food industry for the removal of raffinose family oligosaccharides from legume-based products.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl alpha-d-galactopyranoside involves its hydrolysis by alpha-galactosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2,4-dinitrophenol and alpha-d-galactose. This reaction is essential for various biochemical processes and is used as a diagnostic tool in enzyme assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl alpha-d-galactopyranoside: Another substrate for alpha-galactosidase, but with a nitrophenyl group instead of a dinitrophenyl group.
2-Nitrophenyl beta-d-galactopyranoside: Used as a substrate for beta-galactosidase enzymes.
Uniqueness
2,4-Dinitrophenyl alpha-d-galactopyranoside is unique due to the presence of the dinitrophenyl group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where precise measurement of enzyme activity is required .
Eigenschaften
Molekularformel |
C12H14N2O10 |
|---|---|
Molekulargewicht |
346.25 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
XAJUPNGKLHFUED-IIRVCBMXSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


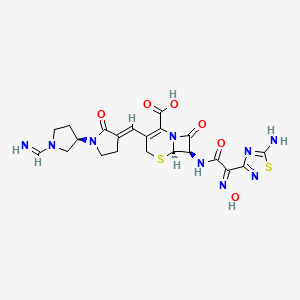
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)


